Phenyl 4-nitrobenzoate

Description

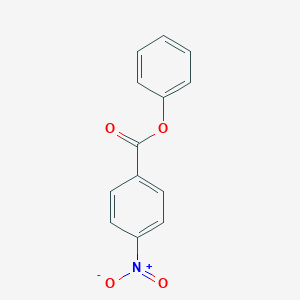

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSSRKMAXZEBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162216 | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-05-6 | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1429-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-BENZOIC ACID PHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl 4-Nitrobenzoate: Chemical Structure, Bonding, and Reactivity

Abstract

Phenyl 4-nitrobenzoate (C₁₃H₉NO₄) is a pivotal chemical intermediate, serving as a versatile building block in organic synthesis, materials science, and pharmaceutical research.[1][2] Its unique electronic and structural characteristics, arising from the interplay between two aromatic rings, an ester linkage, and a potent electron-withdrawing nitro group, dictate its reactivity and utility. This guide provides a comprehensive analysis of the molecule's structure, bonding, and chemical behavior, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore its synthesis, spectroscopic signature, and key reactions, grounding the discussion in authoritative mechanistic principles.

Molecular Architecture and Electronic Landscape

Phenyl 4-nitrobenzoate is an ester formed from 4-nitrobenzoic acid and phenol. Its structure is characterized by three key functional domains: the phenyl ester group, the central carboxyl bridge, and the 4-nitrobenzoate moiety. The molecular weight of the compound is approximately 243.21 g/mol .[3][4]

Core Structural Components

-

4-Nitrobenzoate Moiety: This portion of the molecule is defined by a benzene ring substituted with a nitro group (-NO₂) and a carbonyl group (C=O) at positions 1 and 4. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Through a combination of inductive effects (electronegativity) and resonance delocalization, it strongly deactivates the aromatic ring, making it electron-poor.

-

Phenyl Group: This is the phenol-derived portion of the ester. The oxygen atom links it to the carbonyl carbon. In contrast to the benzoate ring, the ester oxygen donates electron density into this phenyl ring via resonance, making it comparatively electron-rich and thus "activated."

-

Ester Linkage (-COO-): This planar group connects the two aromatic systems. The carbonyl carbon is sp² hybridized and highly electrophilic, a feature enhanced by the adjacent electron-withdrawing 4-nitrobenzoate ring. This electrophilicity is the primary site for nucleophilic attack, such as in hydrolysis reactions.

Caption: 2D Chemical Structure of Phenyl 4-nitrobenzoate.

Bonding and Electron Delocalization

The stability and reactivity of phenyl 4-nitrobenzoate are governed by the delocalization of π-electrons across its structure.

-

Aromatic Systems: Both the phenyl and benzoate rings possess a delocalized system of six π-electrons, characteristic of aromatic compounds, which imparts significant stability.[5] This stability favors substitution reactions over addition reactions for the aromatic rings.[5]

-

Resonance in the Nitro Group: The nitro group's powerful electron-withdrawing effect stems from its resonance structures, which delocalize the negative charge over the two oxygen atoms and place a formal positive charge on the nitrogen. This creates a strong dipole that pulls electron density from the attached benzene ring.

-

Cross-Conjugation: The lone pairs on the ester oxygen atom can participate in resonance with both the carbonyl group and the attached phenyl ring. This "activates" the phenyl ring toward electrophilic attack while simultaneously stabilizing the ester linkage. However, the dominant electronic effect on the molecule's reactivity is the deactivation of the benzoate ring by the nitro group.

Synthesis and Purification

The most common and efficient synthesis of phenyl 4-nitrobenzoate is through the esterification of phenol with 4-nitrobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis Workflow

Caption: General workflow for the synthesis of phenyl 4-nitrobenzoate.

Experimental Protocol: Esterification of Phenol

This protocol describes a standard laboratory procedure for synthesizing phenyl 4-nitrobenzoate. The use of a base like pyridine or aqueous NaOH is critical; it acts as a catalyst by converting phenol to the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct.[6][7]

-

Preparation: In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable solvent such as pyridine or an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Addition of Acyl Chloride: Slowly add 4-nitrobenzoyl chloride (1.05 equivalents) to the solution with vigorous stirring.[8] The reaction is often exothermic and may require cooling in an ice bath to maintain control.

-

Reaction: Continue stirring the mixture at room temperature for approximately 1-3 hours until the reaction is complete (monitorable by Thin Layer Chromatography).

-

Precipitation and Isolation: Pour the reaction mixture into a beaker of cold water.[8] The solid phenyl 4-nitrobenzoate will precipitate out. Collect the crude product by filtration.

-

Purification: Wash the solid with cold water and then purify it by recrystallization from a suitable solvent system (e.g., ethanol) to obtain a pure, crystalline product.[5] The purity can be verified by measuring its melting point.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product.

Infrared (IR) Spectroscopy

The IR spectrum of phenyl 4-nitrobenzoate displays characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1752 | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | ~1523 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | ~1343 | Strong |

| C-O (Ester) | Stretch | ~1195 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |

| (Data referenced from a study on a similar compound, 4-nitrophenyl-4'-nitrobenzoate).[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The spectrum will show distinct signals for the protons on the two different aromatic rings.

-

4-Nitrobenzoate Protons: These protons are highly deshielded due to the strong electron-withdrawing effects of both the nitro and carbonyl groups. They will appear as two doublets in the downfield region of the spectrum (typically > 8.0 ppm).

-

Phenyl Protons: These protons are in a more shielded environment and will appear as a multiplet further upfield compared to the benzoate protons.

-

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the ester carbonyl carbon around 165 ppm.[10] The aromatic carbons will appear in the typical 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 243.[1]

Chemical Reactivity and Applications in Drug Development

The molecule's reactivity is dominated by the electrophilic nature of the ester carbonyl and the potential for modification of the nitro group.

Key Reactions

-

Alkaline Hydrolysis (Saponification): The ester bond is readily cleaved by nucleophilic attack of a hydroxide ion.[7] The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making phenyl 4-nitrobenzoate more susceptible to hydrolysis than unsubstituted phenyl benzoate. This reaction yields phenol and 4-nitrobenzoate salt. The kinetics of this reaction are often studied to understand substituent effects in enzyme catalysis.[11]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd) or tin and hydrochloric acid (Sn/HCl).[7] This transformation yields phenyl 4-aminobenzoate, a precursor for dyes, pharmaceuticals, and other complex organic molecules.[1]

Caption: Major reactivity pathways of phenyl 4-nitrobenzoate.

Relevance to Researchers and Drug Development

-

Synthetic Intermediate: Phenyl 4-nitrobenzoate is a valuable intermediate. The ability to easily hydrolyze the ester or reduce the nitro group allows for stepwise functionalization, making it a key component in multi-step syntheses of complex target molecules.[1][2]

-

Enzyme Substrate Model: Due to its well-defined ester linkage, it serves as a model substrate for probing the kinetics and mechanisms of hydrolytic enzymes like esterases and lipases.[2] The hydrolysis product, 4-nitrophenol, is often colored, allowing for easy spectrophotometric monitoring of the reaction rate.[11]

-

Prodrug Design: The ester linkage can be incorporated into prodrug strategies. A pharmacologically active molecule containing a hydroxyl group can be esterified with 4-nitrobenzoic acid. The resulting ester may have improved properties (e.g., better membrane permeability), and upon enzymatic hydrolysis in vivo, it releases the active drug.[2]

-

Antimicrobial Research: Nitroaromatic compounds are a known class of agents with potential antimicrobial activity. Derivatives of nitrobenzoates are frequently synthesized and evaluated for their efficacy against various pathogens.[6][12]

Conclusion

Phenyl 4-nitrobenzoate is more than a simple organic molecule; it is a case study in the principles of electronic effects and chemical reactivity. The strategic placement of the electron-withdrawing nitro group profoundly influences the bonding within the entire structure, activating the ester linkage for nucleophilic attack while deactivating its parent aromatic ring. For scientists in synthetic chemistry and drug discovery, a thorough understanding of this molecule's architecture and predictable reactivity provides a powerful tool for designing novel compounds, probing biological systems, and developing next-generation therapeutics.

References

-

LookChem. (2025). Cas no 1429-05-6 (Phenyl 4-nitrobenzoate). Retrieved from [Link]

-

Wikipedia. (2023, December 29). 4-Nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]

-

YouTube. (2024, December 21). 4-Nitrobenzoate Derivative of Alcohol/Phenol (Prepared by Malik Nasr). Retrieved from [Link]

-

Quora. (2018, March 10). Which ring of phenyl benzoate would you expect to undergo nitration more easily?. Retrieved from [Link]

-

Forsman, U., Sjöberg, M., Turunen, M., & Sindelar, P. J. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515–517. Retrieved from [Link]

-

LabNovo. (n.d.). CAS 1429-05-6 MFCD00017035-Phenyl 4-nitrobenzoate. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95884, 4-Nitro-benzoic acid phenyl ester. Retrieved from [Link]

-

ChemSynthesis. (2025). phenyl 4-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347061, 4-Nitrophenyl 4-nitrobenzoate. Retrieved from [Link]

-

Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182025, Phenyl nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (2000). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

-

Williams, D. L. H., & Xia, L. (2004). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 2(20), 2973–2978. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2020). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. Phenyl 4-nitrobenzoate | High-Purity Reagent [benchchem.com]

- 3. 4-Nitro-benzoic acid phenyl ester | C13H9NO4 | CID 95884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. aqa.org.uk [aqa.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Mechanistic Profiling of Phenyl 4-Nitrobenzoate: From Covalent Acylation to Coenzyme Q Modulation

Executive Summary

Phenyl 4-nitrobenzoate (P4NB) represents a high-utility chemical probe and pharmacological scaffold in drug discovery. While classically utilized as a model substrate for elucidating the electronic requirements of serine protease catalysis (Hammett structure-reactivity relationships), recent investigations have repositioned its core pharmacophore, 4-nitrobenzoate, as a potent, competitive inhibitor of Coenzyme Q biosynthesis. This technical guide synthesizes the compound's dual utility: first, as a mechanistic tool for probing enzyme active site nucleophilicity via covalent acylation; and second, as a bioactive modulator of mitochondrial respiration and antimicrobial pathways.

Chemical Architecture & Reactivity Profile

Structural Electrophilicity

The reactivity of Phenyl 4-nitrobenzoate is defined by the interplay between the leaving group (phenol) and the acyl moiety (4-nitrobenzoyl).

-

Acyl Activation: The para-nitro group is a strong electron-withdrawing group (EWG) (

). This significantly reduces electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack ( -

Leaving Group Lability: The phenoxide leaving group (

) is moderately good, allowing for stable storage but rapid displacement within catalytic triads.

Hydrolysis Mechanism (BAc2)

In aqueous basic media or enzymatic active sites, P4NB undergoes hydrolysis via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

-

Nucleophilic Addition: Hydroxide or enzymatic Serine-OH attacks the carbonyl carbon.

-

Tetrahedral Intermediate: Formation of a transient anionic species stabilized by the "oxyanion hole" in proteases.

-

Elimination: Expulsion of the phenoxide ion and formation of 4-nitrobenzoic acid (or acyl-enzyme).

Data Summary: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 243.21 g/mol | Fragment-based drug design |

| LogP | ~3.4 | Cell permeability for intracellular targeting (Coq2) |

| ~260-270 nm | Spectrophotometric monitoring (Phenol release) | |

| Acyl Substituent | 4-Nitro ( | Increases electrophilicity ( |

Mechanism of Action I: Covalent Enzyme Modification

P4NB serves as a "suicide substrate" or mechanistic probe for serine hydrolases (e.g., chymotrypsin, lipases). The mechanism is characterized by a "burst" phase of product release followed by a slow steady-state turnover.[1]

The Acyl-Enzyme Intermediate

Unlike simple substrates, the electron-deficient 4-nitrobenzoyl group forms a highly stable acyl-enzyme intermediate .

-

Acylation (Fast): The enzyme's active site serine attacks P4NB, rapidly releasing phenol. This constitutes the "burst" phase observed in pre-steady-state kinetics.

-

Deacylation (Slow): The hydrolysis of the 4-nitrobenzoyl-enzyme complex is rate-limiting. The nitro group destabilizes the transition state for deacylation relative to the ground state of the acyl-enzyme, effectively "trapping" the enzyme in a transiently inactive state.

Pathway Visualization: Serine Protease Acylation

Caption: Kinetic pathway of Phenyl 4-nitrobenzoate processing by serine proteases. The stable Acyl-Enzyme intermediate (red outline) leads to burst kinetics.

Mechanism of Action II: Metabolic Modulation (Coq2 Inhibition)

Recent chemical biology studies have identified the 4-nitrobenzoate pharmacophore as a specific inhibitor of eukaryotic Coenzyme Q (Ubiquinone) biosynthesis. Phenyl 4-nitrobenzoate acts as a lipophilic prodrug, delivering the active inhibitor intracellularly.

Target: Coq2 (Polyprenyl Transferase)[3]

-

Enzyme: 4-hydroxybenzoate:polyprenyl transferase (Coq2).[2]

-

Physiological Role: Catalyzes the prenylation of 4-hydroxybenzoate (4-HB) with polyprenyl diphosphate, the committed step in CoQ biosynthesis.

-

Inhibition Mechanism: 4-Nitrobenzoate acts as a competitive inhibitor versus the natural substrate 4-hydroxybenzoate. The nitro group mimics the steric bulk of the hydroxyl/methoxy groups but lacks the electron-donating capacity required for the subsequent ring modification steps (hydroxylation/methylation).

Biological Consequence

Inhibition of Coq2 leads to:

-

Depletion of Coenzyme Q: Reducing mitochondrial electron transport efficiency.

-

Antimicrobial/Antifungal Activity: Many pathogens (e.g., M. tuberculosis, Candida) rely on specific menaquinone/ubiquinone pathways. Nitrobenzoate derivatives disrupt this respiratory chain, often exhibiting bacteriostatic effects.

Pathway Visualization: Coq2 Inhibition

Caption: Competitive inhibition of Coq2 by 4-nitrobenzoate prevents the formation of Coenzyme Q, disrupting mitochondrial respiration.

Experimental Protocols

Protocol A: Kinetic Profiling of Serine Hydrolases

Objective: Determine the acylation rate constant (

-

Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

-

Substrate Stock: 10 mM Phenyl 4-nitrobenzoate in Acetonitrile.

-

Enzyme:

-Chymotrypsin (or target esterase).

Workflow:

-

Preparation: Dilute substrate to 10-500

M in buffer (keep organic solvent <5%). -

Initiation: Add enzyme (final conc. 10-100 nM).

-

Monitoring: Measure Absorbance at 270 nm (Phenol release) or use HPLC if UV interference occurs.

-

Note: Unlike

-nitrophenyl acetate (releases yellow

-

-

Data Analysis: Fit the "burst" curve to the equation:

to extract pre-steady-state constants.

Protocol B: Coq2 Inhibition Assay (Cell-Based)

Objective: Validate inhibition of Ubiquinone biosynthesis. Reagents:

-

Cell Line: Mammalian fibroblasts or Yeast

coq2 strain. -

Treatment: Phenyl 4-nitrobenzoate (1 - 100

M). -

Lipid Extraction Standard: Diethoxy-Q10.

Workflow:

-

Incubation: Culture cells with P4NB for 24-48 hours.

-

Extraction: Harvest cells, lyse, and extract lipids using Hexane:Isopropanol (3:2).

-

Quantification: Analyze lipid fraction via HPLC-ECD (Electrochemical Detection) or LC-MS/MS.

-

Validation: Monitor the ratio of CoQ10 to CoQ9 (if applicable) and total CoQ levels normalized to protein content.

References

-

Forsman, E. A., et al. (2010). "4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures." Nature Chemical Biology, 6(7), 515-517. Link

-

Bender, M. L., & Kezdy, F. J. (1964). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry, 34, 49-76. Link

- Kirsch, J. F. (1972). "Linear Free Energy Relationships in Enzyme Kinetics." Advances in Linear Free Energy Relationships, Plenum Press. (Contextual grounding for Hammett plots).

-

Silva, T. M., et al. (2023). "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis." Pharmaceuticals, 16(4), 567. Link

Sources

Phenyl 4-Nitrobenzoate: A Versatile Precursor for the Synthesis of Novel Organic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 4-nitrobenzoate is a valuable chemical intermediate, serving as a foundational building block in the realms of organic chemistry and materials science.[1] Its structure, which features a phenyl ester group attached to a 4-nitrobenzoate moiety, makes it a versatile precursor for a wide array of more complex molecules.[1][2] The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity, rendering it an excellent substrate for various chemical transformations. This guide provides a comprehensive overview of Phenyl 4-nitrobenzoate, focusing on its synthesis, key reactions, and its role as a precursor for the development of novel organic compounds with potential applications in pharmaceuticals and materials science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of Phenyl 4-nitrobenzoate is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | phenyl 4-nitrobenzoate | PubChem[1] |

| CAS Number | 1429-05-6 | ChemSynthesis[3] |

| Molecular Formula | C13H9NO4 | ChemSynthesis[3] |

| Molecular Weight | 243.21 g/mol | PubChem[4] |

| Monoisotopic Mass | 243.05316 Da | PubChem[5] |

| Appearance | Crystalline solid | [2] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Density | Not specified |

Spectroscopic data is crucial for the identification and characterization of Phenyl 4-nitrobenzoate and its derivatives.

Infrared (IR) Spectroscopy: The FTIR spectrum of a related compound, 4,4-dinitrophenylbenzoate, shows strong stretching absorptions for the ester C=O at 1752 cm⁻¹ and C-O at 1195 cm⁻¹. The symmetric and asymmetric stretching vibrations of the nitro groups are observed at 1523 cm⁻¹ and 1343 cm⁻¹, respectively.[6]

Mass Spectrometry: The predicted collision cross section (CCS) values for various adducts of Phenyl 4-nitrobenzoate have been calculated, which are useful for its identification in mass spectrometry analysis.[5] For example, the predicted m/z for the [M+H]⁺ adduct is 244.06044.[5]

Synthesis of Phenyl 4-Nitrobenzoate

The synthesis of Phenyl 4-nitrobenzoate is typically achieved through the esterification of 4-nitrobenzoic acid or its derivatives with phenol. A common and efficient method is the Schotten-Baumann reaction.[1][7]

Schotten-Baumann Reaction

This method involves the reaction of phenol with 4-nitrobenzoyl chloride in the presence of a base, such as aqueous sodium hydroxide.[1] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Experimental Protocol: Synthesis of Phenyl 4-nitrobenzoate via Schotten-Baumann Reaction [7][8]

-

Preparation of Sodium Phenoxide: Dissolve phenol (2.5 g) in a 10% aqueous sodium hydroxide solution (35 mL) in an Erlenmeyer flask.[8] This step is exothermic and should be handled with care.[8]

-

Reaction with 4-Nitrobenzoyl Chloride: To the sodium phenoxide solution, add 4-nitrobenzoyl chloride (or benzoyl chloride as a general example, 5 mL) portion-wise while vigorously shaking the mixture.[7][8]

-

Crystallization: Continue shaking for approximately 15 minutes, during which the product, Phenyl 4-nitrobenzoate, will crystallize out of the solution as it is insoluble in water.[7]

-

Isolation and Purification: Filter the crude crystals using a funnel and wash them with distilled water to remove any unreacted starting materials and byproducts.[7]

-

Drying: Dry the purified crystals using filter paper.[7]

Causality Behind Experimental Choices:

-

Use of Sodium Hydroxide: The reaction of phenol with sodium hydroxide generates the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. The base also neutralizes the HCl formed during the reaction, preventing it from protonating the phenoxide and stopping the reaction.

-

Vigorous Shaking: This ensures efficient mixing of the reactants in the two-phase system (aqueous and organic), maximizing the reaction rate and yield.[1]

Phenyl 4-Nitrobenzoate as a Precursor for Novel Organic Compounds

The true value of Phenyl 4-nitrobenzoate lies in its utility as a versatile precursor for a wide range of organic compounds. The ester linkage and the nitro group are the primary sites for chemical modification.

Amide Synthesis via Aminolysis

The ester group of Phenyl 4-nitrobenzoate can undergo aminolysis, reacting with primary or secondary amines to form the corresponding N-substituted 4-nitrobenzamides. This reaction is a fundamental step in the synthesis of many pharmaceutical compounds.

Reaction Scheme:

Caption: Aminolysis of Phenyl 4-nitrobenzoate.

Reduction of the Nitro Group

The nitro group of Phenyl 4-nitrobenzoate can be readily reduced to an amino group, yielding phenyl 4-aminobenzoate. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline derivative can undergo numerous reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.

Experimental Protocol: Reduction of a Nitro Group (General Procedure)

A common method for the reduction of aromatic nitro groups is the use of a metal catalyst, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

-

Reaction Setup: In a round-bottomed flask, suspend the nitro compound in a suitable solvent.

-

Addition of Reducing Agent: Add the metal and concentrated HCl to the flask.

-

Heating: Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Workup: After cooling, neutralize the excess acid with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Purification: Purify the product by crystallization or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the nitro group makes Phenyl 4-nitrobenzoate an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl systems.[1]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Synthesis of Novel Heterocyclic Compounds

Derivatives of Phenyl 4-nitrobenzoate can serve as precursors for the synthesis of various heterocyclic compounds. For instance, after reduction of the nitro group to an amine, the resulting phenyl 4-aminobenzoate can be used to construct heterocyclic rings like benzimidazoles, quinolines, and benzodiazepines, which are common scaffolds in medicinal chemistry.

Polymer Chemistry Applications

Phenyl 4-nitrobenzoate can be utilized in polymer chemistry as a monomer or a modifying agent for the development of specialized polyesters with unique thermal or optical properties.[1]

Applications in Drug Development and Materials Science

The derivatives of Phenyl 4-nitrobenzoate have shown promise in various fields:

-

Pharmaceutical Research: It is used as a model compound for studying enzyme kinetics, particularly with esterases and lipases, which is crucial for prodrug development and understanding drug metabolism.[1]

-

Antimicrobial and Disinfectant Activity: Certain 4-nitrobenzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant properties.[9] For example, diphenyltin(IV) di-4-nitrobenzoate has shown activity against both Gram-negative and Gram-positive bacteria.[9]

-

Antioxidant Properties: Phenyl-pyrazolone derivatives, which can be synthesized from precursors related to Phenyl 4-nitrobenzoate, have demonstrated antioxidant properties and are being investigated for their potential anticancer activities.[10]

Conclusion

Phenyl 4-nitrobenzoate is a highly versatile and valuable precursor in organic synthesis. Its reactivity, stemming from the ester linkage and the electron-withdrawing nitro group, allows for a wide range of chemical transformations. This guide has provided an in-depth overview of its synthesis, key reactions, and its role in the generation of novel organic compounds with significant potential in drug development and materials science. The detailed protocols and mechanistic insights aim to equip researchers and scientists with the knowledge to effectively utilize this important building block in their synthetic endeavors.

References

-

LookChem. (n.d.). Cas no 1429-05-6 (Phenyl 4-nitrobenzoate). Retrieved from [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

-

CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2020, March 21). Synthesis of Phenyl benzoate [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). 4-nitro-benzoic acid phenyl ester (C13H9NO4). Retrieved from [Link]

-

MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]

-

vibzz lab. (2024, January 14). Phenyl Benzoate : Organic Synthesis [Video]. YouTube. [Link]

-

ResearchGate. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 4-nitrobenzoate. PubChem. Retrieved from [Link]

-

ChemSynthesis. (n.d.). phenyl 4-nitrobenzoate. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]

-

Malik Nasr. (2024, December 21). 4-Nitrobenzoate Derivative of Alcohol/Phenol (Prepared by Malik Nasr) [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl nitrobenzoate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

Sources

- 1. Phenyl 4-nitrobenzoate | High-Purity Reagent [benchchem.com]

- 2. chem960.com [chem960.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Phenyl nitrobenzoate | C13H9NO4 | CID 182025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-nitro-benzoic acid phenyl ester (C13H9NO4) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Dipolar Scaffold: Phenyl 4-Nitrobenzoate in Optoelectronic and Polymeric Materials

Executive Summary

Phenyl 4-nitrobenzoate (CAS 1429-05-6) represents a fundamental "push-pull" architectural motif in materials science. Distinct from its isomer 4-nitrophenyl benzoate (a standard chromogenic substrate for esterase activity), Phenyl 4-nitrobenzoate (P4NB) is valued for its specific electronic distribution: an electron-withdrawing nitro group coupled to a rigid ester core.

This guide details the application of P4NB as a mesogenic unit in liquid crystals , a precursor for high-performance polyarylates , and a molecular probe for catalytic surface characterization . By exploiting the strong longitudinal dipole moment of the nitro group and the labile nature of the phenyl ester bond, researchers can engineer materials with tunable dielectric anisotropy and thermal stability.

Module 1: Dielectric Engineering in Liquid Crystals

The primary utility of P4NB in optoelectronics lies in its ability to function as a nematogen (nematic liquid crystal former) or a high-dipole dopant.

Mechanism of Dielectric Anisotropy

Liquid crystal displays (LCDs) rely on the reorientation of molecules under an electric field (

Where

-

Result: P4NB derivatives exhibit positive dielectric anisotropy (

). -

Application: When doped into a host mixture, P4NB aligns parallel to the applied E-field (Homeotropic alignment), reducing the threshold voltage (

) required for switching.

Visualization: Field-Induced Reorientation

The following diagram illustrates the dipole-driven switching mechanism utilized in LC devices containing P4NB moieties.

Figure 1: Mechanism of dipole-mediated liquid crystal switching. The nitro group provides the necessary torque for rapid alignment.

Module 2: The Phenyl Ester Route in Polymer Science

In macromolecular synthesis, P4NB serves as a model for the Phenyl Ester Method used to synthesize polyarylates (high-performance polyesters).

The Transesterification Advantage

Direct esterification of dicarboxylic acids with bisphenols is slow and requires harsh conditions. Using phenyl esters (like P4NB derivatives) as activated intermediates offers a kinetic advantage.

-

Leaving Group: Phenol (

). -

Thermodynamics: Phenol is less volatile than methanol (used in methyl ester routes) but can be removed effectively under vacuum at high temperatures (

). -

Selectivity: The phenoxy group is a better leaving group than alkoxy groups, facilitating the nucleophilic attack by the bisphenol hydroxyl group.

Protocol: Melt Transesterification

This protocol describes the synthesis of a model polyarylate segment using P4NB chemistry.

Materials:

-

Monomer A: Diphenyl terephthalate (P4NB analogue).

-

Monomer B: Bisphenol A.

-

Catalyst: Antimony(III) oxide (

) or Titanium(IV) butoxide.

Step-by-Step Methodology:

-

Charge: Load equimolar amounts of Monomer A and Monomer B into a 3-neck reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum distillation arm.

-

Inerting: Purge with

for 30 minutes to remove oxygen (prevents oxidative degradation). -

Melting: Heat to

until the melt is clear. -

Oligomerization: Add catalyst (0.05 mol%). Stir at

for 60 minutes. Phenol evolution begins.[1] -

Polycondensation: Gradually reduce pressure to <1 mbar over 30 minutes while increasing temperature to

. -

Termination: Stop when the torque on the stirrer reaches a plateau (indicating high viscosity/molecular weight).

-

Isolation: Extrude the polymer melt into a water bath.

Visualization: Polymerization Pathway

Figure 2: The Phenyl Ester Transesterification cycle. Efficient removal of the phenol byproduct drives the equilibrium toward high molecular weight polymers.

Module 3: Non-Linear Optical (NLO) Potential

P4NB possesses the requisite electronic structure for Second Harmonic Generation (SHG): a donor-acceptor (D-A) system.

-

Donor: Phenyl ring (weak) / Ester oxygen.

-

Acceptor: Nitro group (

). -

Bridge: Conjugated

-system.

Critical Challenge: Centrosymmetry.

Pure P4NB often crystallizes in a centrosymmetric space group (e.g.,

Table 1: Comparative Electronic Properties

| Property | Value | Relevance |

|---|

| Dipole Moment (

Module 4: Materials Characterization Probe

While distinct from the chromogenic 4-nitrophenyl benzoate, P4NB is used to probe surface acidity/basicity of catalytic materials like Metal-Organic Frameworks (MOFs).

Protocol: Catalytic Surface Probing

-

Preparation: Suspend the solid catalyst (e.g., MOF-74) in an organic solvent (e.g., acetonitrile).

-

Injection: Add P4NB (

M). -

Monitoring: Track the appearance of 4-nitrobenzoic acid using HPLC (UV detector at 270 nm).

-

Analysis:

-

Rate of Hydrolysis (

) indicates the Lewis acidity of the metal nodes. -

The ester carbonyl oxygen binds to the open metal site, facilitating nucleophilic attack by water.

-

References

-

PubChem. (2025).[2][3] Phenyl 4-nitrobenzoate Compound Summary. National Library of Medicine. [Link]

-

Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Panarin, Y. P., et al. (2011). Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. White Rose Research Online. [Link]

-

Kricheldorf, H. R. (2001). Syntheses of aromatic polyesters (polyarylates). In Handbook of Polymer Synthesis. CRC Press. [Link]

-

RSC Publishing. (2022). Enhanced catalytic activity of MOF-74 via providing additional open metal sites. Scientific Reports. [Link]

Sources

Phenyl 4-Nitrobenzoate: A Mesogenic Core and Kinetic Standard in Polymer Science

[1]

Executive Summary

Phenyl 4-nitrobenzoate (CAS 1429-05-6) serves a specialized but critical role in polymer chemistry, distinct from its isomer 4-nitrophenyl benzoate.[1] While often confused with standard "active esters," Phenyl 4-nitrobenzoate is primarily valued as a mesogenic precursor for Liquid Crystalline Polymers (LCPs) and Non-Linear Optical (NLO) materials due to its high dipole moment and rigid rod-like structure.[1] Furthermore, it acts as a definitive kinetic standard in the study of polyester degradation mechanisms, providing essential data on substituent effects (Hammett relationships) that guide the design of hydrolytically stable or biodegradable polymers.

This guide details the synthesis, polymerization utility, and kinetic applications of Phenyl 4-nitrobenzoate, providing researchers with actionable protocols for incorporating this moiety into advanced material workflows.

Part 1: Chemical Profile & Synthesis

Structural Significance

The molecule consists of a 4-nitrobenzoyl group esterified with phenol.[1]

-

Electronic Structure: The nitro group (

) at the para position of the benzoyl ring acts as a strong electron-withdrawing group (EWG).[1] This significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl benzoate. -

Mesogenic Potential: The rigid phenyl-benzoate core, combined with the terminal nitro dipole, creates a "push-pull" electronic system (if coupled with electron donors) or simply a highly polar rigid rod, essential for inducing liquid crystalline phases.

High-Purity Synthesis Protocol

Objective: Synthesis of Phenyl 4-nitrobenzoate suitable for kinetic benchmarking or monomer functionalization.

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)[1]

-

Phenol (1.0 eq)

-

Triethylamine (Et

N) or Pyridine (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Dissolve Phenol (9.4 g, 0.1 mol) and Et

N (12.2 g, 0.12 mol) in anhydrous DCM (100 mL) under a nitrogen atmosphere. Cool to 0°C.[1] -

Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (18.5 g, 0.1 mol) in DCM (50 mL) over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The formation of a white precipitate (Et

N·HCl) confirms the reaction.[1] -

Workup: Filter off the amine salt. Wash the organic filtrate with 5% HCl (to remove excess amine), 5% NaHCO

(to remove unreacted acid), and brine. -

Purification: Dry over MgSO

, concentrate, and recrystallize from ethanol.

Part 2: Applications in Polymer Chemistry

Precursor for Liquid Crystalline Polymers (LCPs)

The Phenyl 4-nitrobenzoate moiety is a classic "hard segment" or mesogen.[1] In Side-Chain Liquid Crystalline Polymers (SCLCPs), this unit is attached to a flexible polymer backbone (e.g., polymethacrylate). The nitro group serves as a polar terminus that enhances the dielectric anisotropy, critical for electro-optical switching.

Mechanism of Action: The rigid rod structure aligns under external fields.[1] The nitro group's dipole stabilizes the nematic or smectic phases.[1]

Experimental Workflow: Monomer Synthesis To incorporate this unit into a polymer, the "Phenyl" side is typically substituted with a spacer group before esterification, or the nitro group is preserved while a polymerizable handle is attached to the other end.

-

Note: A common variation involves using 4-hydroxyphenyl 4-nitrobenzoate as an intermediate, reacting the hydroxyl group with a methacryloyl chloride via an alkyl spacer.[1]

Precursor to Rigid-Rod Polyamides (Aramids)

Phenyl 4-nitrobenzoate is a stable precursor to Phenyl 4-aminobenzoate .[1] The reduction of the nitro group yields an amino-ester which is a bifunctional "AB-type" monomer.[1]

-

Polymerization Route: Self-polycondensation of Phenyl 4-aminobenzoate (releasing phenol) yields Poly(p-benzamide), a high-strength aramid related to Kevlar®.[1]

-

Advantage: Using the phenyl ester (active ester) instead of the acid allows polymerization to proceed at lower temperatures, preserving structural regularity.

Kinetic Standard for Biodegradable Polyesters

In the development of biodegradable polymers (e.g., PLGA, polycaprolactone), understanding the rate of ester hydrolysis is vital. Phenyl 4-nitrobenzoate serves as a "fast-hydrolysis" model compound due to the activation by the nitro group.[1]

Hammett Equation Application:

Researchers use the hydrolysis rate of Phenyl 4-nitrobenzoate (

-

(Hammett constant for p-NO

-

A high

value indicates the polymer microenvironment is highly sensitive to electronic effects, suggesting a mechanism involving a charged tetrahedral intermediate.

Part 3: Data & Visualization[1]

Comparative Hydrolysis Kinetics

The following table illustrates why Phenyl 4-nitrobenzoate is the preferred probe for rapid hydrolysis studies compared to other substituted benzoates.

| Substrate | Substituent ( | Relative Rate ( | Half-Life (pH 10, 25°C) | Application |

| Phenyl 4-methoxybenzoate | -0.27 (Donor) | 0.2 | Slow | Stable coating model |

| Phenyl benzoate | 0.00 (Ref) | 1.0 | Moderate | Baseline standard |

| Phenyl 4-nitrobenzoate | +0.78 (Acceptor) | ~65.0 | Fast | Accelerated degradation model |

| 4-Nitrophenyl benzoate | N/A (Leaving Group effect) | >1000 | Very Fast | Active ester synthesis |

Note: The nitro group on the acyl side (Phenyl 4-nitrobenzoate) increases rate by ~65x (electronic activation), whereas the nitro group on the leaving group side (4-Nitrophenyl benzoate) increases it by >1000x (leaving group stability).

Synthesis & Application Workflow (Graphviz)

Figure 1: Strategic workflow for Phenyl 4-nitrobenzoate, illustrating its dual pathway as a precursor for high-performance aramids and as a kinetic probe for hydrolysis studies.[1]

Part 4: Experimental Protocol - Hydrolysis Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (

-

Stock Solution: Prepare a

M stock solution of Phenyl 4-nitrobenzoate in Acetonitrile (MeCN). -

Buffer Preparation: Prepare Borate buffer (0.1 M, pH 10.0) or Phosphate buffer (pH 7.[1]4) depending on the target simulation.

-

Reaction Initiation: In a quartz cuvette, mix 2.9 mL of Buffer with 0.1 mL of Stock Solution.

-

Monitoring: Immediately monitor the absorbance decay at 270 nm (disappearance of ester) or the appearance of Phenol (if monitoring at 287 nm in alkaline conditions, though overlap exists).

-

Calculation: Plot

vs. time. The slope is

References

-

Benchchem. (n.d.).[1] Phenyl 4-nitrobenzoate | High-Purity Reagent. Retrieved from

-

PubChem. (2025).[1][2] Phenyl 4-nitrobenzoate Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]

-

ResearchGate. (2025).[1] Kinetics and Mechanism of the Hydrolysis of Substituted Phenyl Benzoates. Retrieved from

-

MDPI. (2023).[1] Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers. Molecules. Retrieved from

-

ChemicalBook. (2024).[1][3] P-nitrobenzoic acid: chemical properties and applications. Retrieved from

Phenyl 4-Nitrobenzoate: A UV-Active Probe for Mechanistic Enzymology

[1]

Executive Summary

Phenyl 4-nitrobenzoate (P4NB) is a specialized ester substrate used in advanced kinetic profiling of hydrolytic enzymes (esterases, lipases) and catalytic antibodies.[1] Unlike the ubiquitous p-nitrophenyl acetate (pNPA)—which releases a yellow chromophore—P4NB is used to probe the acyl-binding pocket of an enzyme and to determine the electronic sensitivity of the catalytic machinery via Hammett analysis.[2]

This guide details the physicochemical basis, experimental protocols, and data analysis frameworks required to use P4NB effectively. It is designed for researchers requiring precise mechanistic data beyond simple activity screening.[2][1]

Part 1: Chemical Basis & Mechanism[1]

Structural Significance

P4NB consists of a phenol leaving group and a 4-nitrobenzoate acyl moiety.[2][1] Its utility lies in its electronic properties:

-

Acyl Group: The 4-nitro group is strongly electron-withdrawing (

), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] -

Leaving Group: Phenol (

) is a poorer leaving group than p-nitrophenol (

Hydrolysis Mechanism ( )

The enzymatic hydrolysis follows a two-step mechanism involving an acyl-enzyme intermediate.[1]

Figure 1: The

Part 2: Experimental Protocol

Reagent Preparation

Critical Causality: P4NB is hydrophobic.[2][1] Improper solubilization leads to micro-precipitation, causing light scattering that mimics absorbance, invalidating kinetic data.[2][1]

-

Stock Solution (50 mM):

-

Assay Buffer:

Detection Method (UV-Vis)

Unlike p-nitrophenyl esters, P4NB hydrolysis is not colorimetric in the visible range.[1]

Kinetic Assay Workflow

Figure 2: Step-by-step kinetic assay workflow for Phenyl 4-nitrobenzoate.

Step-by-Step Protocol:

-

Blanking: Place 990 µL of Assay Buffer + 10 µL MeCN in the reference cuvette. Zero the spectrophotometer.[2][1]

-

Substrate Addition: Add appropriate volume of P4NB stock to the sample cuvette (Final conc: 10 µM – 500 µM). Keep organic solvent < 5% v/v.[2][1]

-

Equilibration: Allow to equilibrate to 25°C (approx. 2 mins). Check for drift (spontaneous hydrolysis).[2][1]

-

Initiation: Add enzyme (e.g., 1-10 nM final concentration).[1] Mix by inversion (do not vortex vigorously).

-

Data Collection: Record

every 10 seconds for 5 minutes. -

Correction: Subtract the slope of the "No Enzyme" control from the reaction slope.

Part 3: Data Analysis & Interpretation[1][2]

Quantitative Parameters

Convert the change in absorbance (

Where:

-

= Velocity (

-

= Difference in extinction coefficient between product and substrate (

- = Path length (usually 1 cm)[1][5]

Hammett Analysis Application

P4NB is often used as the "reference" (

| Parameter | Definition | Interpretation for P4NB Hydrolysis |

| Turnover Number | Measures the rate-limiting step (acylation vs deacylation). | |

| Michaelis Constant | Reflects affinity; hydrophobic phenyl ring may lower | |

| Sensitivity Constant | If |

Case Study: Catalytic Antibodies

In the landmark studies of catalytic antibodies (e.g., by the Schultz or Janda groups), P4NB is used to verify the "transition state analogue" hypothesis.[2] Antibodies raised against phosphonate transition state analogues often show high activity for P4NB because the tetrahedral phosphonate mimics the tetrahedral intermediate of P4NB hydrolysis (See Figure 1).[2][1]

Validation Check: If the antibody hydrolyzes P4NB but not phenyl benzoate (lacking the nitro group), it confirms that the antibody binding pocket relies on specific electronic stabilization provided by the nitro group.[2]

References

-

Mechanistic Enzymology of Benzo

-

C

-

Hammett Linear Free-Energy Rel

-

Spectral Properties of Nitrobenzo

Sources

- 1. Extinction Coefficient [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 2. youtube.com [youtube.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unlocking Novel Reactivity: A Technical Guide to Phenyl 4-Nitrobenzoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 4-nitrobenzoate, a seemingly simple aromatic ester, holds a wealth of untapped chemical potential. While its classical reactions, such as hydrolysis and ammonolysis, are well-documented, its true value lies in the diverse and often under-explored reactivity of its constituent parts: the ester linkage, the activated nitroaromatic ring, and the phenoxy leaving group. This guide moves beyond the textbook to explore a frontier of novel transformations. We will dissect the molecule's electronic architecture to predict and rationalize new reaction pathways, from advanced transition-metal-catalyzed cross-couplings to innovative applications of photocatalysis and C-H activation. This document serves as both a conceptual roadmap and a practical handbook, providing detailed experimental protocols and workflows designed to empower researchers to discover and develop next-generation chemical entities.

Chapter 1: Deconstructing Phenyl 4-Nitrobenzoate: A Molecule of Latent Potential

At its core, Phenyl 4-nitrobenzoate is an ester formed from 4-nitrobenzoic acid and phenol.[1] Its structure, however, presents multiple sites for chemical attack, the reactivity of which is profoundly influenced by the interplay of electronic effects.

1.1. Physicochemical Properties

A foundational understanding of the molecule's properties is critical for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₄ | [2] |

| Molecular Weight | 243.21 g/mol | [3] |

| Appearance | Crystalline Solid | [1] |

| CAS Number | 1429-05-6 | [2] |

1.2. The Duality of Reactivity: Ester vs. Nitroarene

The molecule's reactivity can be conceptually divided into two primary domains: reactions targeting the ester functionality and those exploiting the unique properties of the nitroaromatic ring.

-

The Ester Group: The carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic acyl substitution. The phenoxide is a good leaving group, facilitating these reactions.

-

The Nitroaromatic System: The potent electron-withdrawing nature of the nitro group deactivates the benzoate ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).[4][5] Furthermore, the nitro group itself can be a handle for a variety of transformations, most commonly reduction to an amine.[1]

The following diagram illustrates the key reactive sites and influential electronic effects within the molecule.

Caption: Key reactive zones on the Phenyl 4-nitrobenzoate scaffold.

Chapter 2: Beyond Hydrolysis: Novel Cross-Coupling Strategies

While classical ester chemistry is useful, the true synthetic power of Phenyl 4-nitrobenzoate is realized when it is employed as an aryl electrophile in modern cross-coupling reactions. The inertness of the C(acyl)-O bond has historically been a challenge, but recent advances in nickel and palladium catalysis have opened the door to unprecedented transformations.[6][7]

2.1. Decarbonylative Coupling: Using the Ester as an Aryl Halide Surrogate

A paradigm-shifting approach involves the transition-metal-catalyzed decarbonylative coupling, where the entire -C(O)OPh group is replaced, effectively using the ester as a stable, readily available alternative to an aryl halide.[6] This process typically involves the oxidative addition of the C(acyl)–O bond to a low-valent metal center.[6]

Hypothesized Reaction: Decarbonylative Suzuki-Miyaura Coupling

We propose that Phenyl 4-nitrobenzoate can serve as an effective coupling partner in a Suzuki-Miyaura reaction to form biaryl compounds, a motif prevalent in pharmaceuticals.

Caption: Workflow for a proposed decarbonylative Suzuki-Miyaura coupling.

2.2. Protocol: Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling

This protocol is a self-validating system. Successful execution and characterization of the product confirm the viability of the hypothesized reaction.

| Parameter | Specification | Rationale |

| Reactants | Phenyl 4-nitrobenzoate (1.0 eq), Arylboronic Acid (1.5 eq) | Excess boronic acid drives the reaction to completion. |

| Catalyst | Ni(COD)₂ (10 mol%), dcype (12 mol%) | Nickel facilitates the challenging C(acyl)-O bond oxidative addition; the bulky phosphine ligand stabilizes the active species.[6] |

| Base | K₃PO₄ (3.0 eq) | Necessary for the transmetalation step of the Suzuki-Miyaura cycle. |

| Solvent | Toluene or Dioxane (0.1 M) | High-boiling aprotic solvents are suitable for cross-coupling reactions. |

| Temperature | 110-120 °C | Thermal energy is required to overcome the activation barrier for C-O cleavage. |

| Atmosphere | Inert (Nitrogen or Argon) | The Ni(0) catalyst is sensitive to oxidation. |

| Analysis | TLC, GC-MS, ¹H NMR, ¹³C NMR | Standard techniques for monitoring reaction progress and characterizing the final product. |

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add Phenyl 4-nitrobenzoate, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add the Ni(COD)₂ and dcype ligand under a positive pressure of inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified product by NMR spectroscopy.

Chapter 3: The Nitro Group as a Synthetic Lever

The nitro group is not merely a passenger; it is a powerful functional handle that can direct reactions or be transformed into other valuable functionalities.[8]

3.1. Photocatalytic Reduction: A Green Alternative

Traditional reductions of nitro groups often rely on harsh reagents or high-pressure hydrogenation. Visible-light photocatalysis offers a milder, more sustainable alternative for converting the nitro group to an amine.[9][10] This transformation is crucial in drug development, as aromatic amines are key building blocks for a vast array of pharmaceuticals.[11]

Proposed Reaction: Visible-Light Mediated Nitro Reduction

Using a suitable photocatalyst and a sacrificial electron donor, the nitro group of Phenyl 4-nitrobenzoate can be selectively reduced to the corresponding aniline derivative.

Caption: Conceptual workflow for the photocatalytic reduction of the nitro group.

3.2. Protocol: Photocatalytic Reduction to Phenyl 4-aminobenzoate

| Parameter | Specification | Rationale |

| Substrate | Phenyl 4-nitrobenzoate (1.0 eq) | The starting material for the transformation. |

| Photocatalyst | Eosin Y or Ru(bpy)₃Cl₂ (1-2 mol%) | These catalysts absorb visible light and initiate the electron transfer process. |

| Reductant | Hantzsch Ester or DIPEA (2.0-3.0 eq) | Acts as a sacrificial electron and proton donor to regenerate the catalyst and reduce the substrate. |

| Solvent | Acetonitrile or DMF (0.05 M) | Polar aprotic solvents are typically used to dissolve all components. |

| Light Source | Blue LED (450-470 nm) | The wavelength should match the absorption maximum of the photocatalyst. |

| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. |

| Analysis | TLC, LC-MS, ¹H NMR | To monitor the disappearance of starting material and formation of the product. |

Step-by-Step Methodology:

-

Dissolve Phenyl 4-nitrobenzoate, the photocatalyst, and the reductant in the chosen solvent in a reaction vessel (e.g., a borosilicate glass vial).

-

Degas the solution by sparging with an inert gas for 15-20 minutes.

-

Seal the vessel and place it in front of the blue LED light source with stirring.

-

Maintain the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous workup to remove the catalyst and reductant byproducts.

-

Purify the crude product by column chromatography or recrystallization.

-

Confirm the structure of the product by ¹H and ¹³C NMR.

3.3. The Nitro Group as a Directing Group for C-H Activation

A more advanced and novel approach is to use the nitro group as a directing group in transition-metal-catalyzed C-H activation.[12] This strategy allows for the selective functionalization of the C-H bond ortho to the nitro group, a position that is electronically deactivated and typically difficult to modify. This opens up a new vector for molecular diversification.[12]

Hypothesized Reaction: Palladium-Catalyzed ortho-Arylation

We propose a palladium-catalyzed reaction to directly arylate the position adjacent to the nitro group, using the nitro group's oxygen atoms to chelate to the metal center and direct the C-H activation event.

Chapter 4: Future Horizons and High-Throughput Discovery

The exploration of Phenyl 4-nitrobenzoate's reactivity is far from complete. The logical next step for industrial and academic labs is the application of high-throughput experimentation (HTE) to rapidly screen a wide array of catalysts, ligands, and reaction partners. This approach can accelerate the discovery of entirely new and unexpected transformations.

HTE Workflow for Novel Reaction Discovery:

-

Plate Design: A 96-well plate is loaded with an array of potential reaction components.

-

Rows: Varying transition metal catalysts (Pd, Ni, Cu, Ru).

-

Columns: Varying ligands (phosphines, N-heterocyclic carbenes).

-

Substrate Wells: Each well contains Phenyl 4-nitrobenzoate and a specific coupling partner (e.g., different boronic acids, alkynes, amines).

-

-

Reaction Execution: The plate is sealed and heated/irradiated under controlled conditions.

-

Rapid Analysis: After the reaction time, a high-throughput analytical method, such as LC-MS, is used to analyze a small aliquot from each well.

-

Hit Identification: Wells showing the formation of new products are identified as "hits."

-

Scale-up and Optimization: The conditions from the hit wells are then scaled up and optimized to develop a robust synthetic protocol.

Conclusion

Phenyl 4-nitrobenzoate is a molecule of profound synthetic potential, extending far beyond its classical role in organic chemistry. By viewing its ester and nitro functionalities not as static components but as dynamic handles for modern catalytic methods, we unlock a vast landscape of novel reactions. The strategies outlined in this guide—from decarbonylative couplings that redefine the use of esters to photocatalytic and C-H activation reactions that leverage the nitro group in innovative ways—provide a framework for the discovery and development of novel chemical matter. It is our hope that this guide will inspire researchers to look beyond the known and to explore the rich, untapped reactivity that this versatile building block has to offer.

References

-

LookChem. (n.d.). Cas no 1429-05-6 (Phenyl 4-nitrobenzoate). Retrieved from [Link]

-

Szostak, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]

-

JoVE. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Does Nitric Acid React With Organic Compounds?. Retrieved from [Link]

-

Gopiwad, P., et al. (2025). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

-

Asano, K., et al. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Retrieved from [Link]

-

ChemSynthesis. (2025). phenyl 4-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitro-benzoic acid phenyl ester. PubChem. Retrieved from [Link]

-

YouTube. (2024). 4-Nitrobenzoate Derivative of Alcohol/Phenol (Prepared by Malik Nasr). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 4-nitrobenzoate. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

-

Sengupta, S., & Das, P. (2021). C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chatani, N., et al. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. Retrieved from [Link]

-

ChemistryViews. (2023). Photocatalytic Reduction of Nitroarenes to Aromatic Amines. Retrieved from [Link]

-

Gholami, M., et al. (n.d.). Practical photocatalytic and sonophotocatalytic reduction of nitroarenes in water under blue LED irradiation using β-CD modified TiO2 as a green nest photocatalyst. Scientific Reports. Retrieved from [Link]

-

Nolan, S. P., et al. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis. Retrieved from [Link]

-

Mamedov, V. A., et al. (2025). The Nitro Group in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

Williams, D. E., & Spain, J. C. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Nitro-benzoic acid phenyl ester | C13H9NO4 | CID 95884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]

- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistryviews.org [chemistryviews.org]

- 10. Practical photocatalytic and sonophotocatalytic reduction of nitroarenes in water under blue LED irradiation using β-CD modified TiO2 as a green nest photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C–H activation reactions of nitroarenes: current status and outlook - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Supramolecular Chemistry of Phenyl 4-nitrobenzoate: A Technical Guide

Executive Summary

Phenyl 4-nitrobenzoate (CAS 1429-05-6) represents a canonical model in crystal engineering, illustrating the competition between weak hydrogen bonding, dipolar forces, and steric torsion in defining solid-state architecture.[1] For drug development professionals and materials scientists, understanding the supramolecular assembly of this molecule offers critical insights into polymorph control , solubility engineering , and the design of nonlinear optical (NLO) materials .

This guide deconstructs the molecular self-assembly of Phenyl 4-nitrobenzoate, moving beyond simple structural description to the causal supramolecular synthons that drive its crystallization.

Molecular Architecture & Intramolecular Mechanics[1]

Before analyzing intermolecular interactions, one must understand the "monomer" state. Phenyl 4-nitrobenzoate is not a rigid planar board; it is a flexible hinge system.[1]

-

The Ester Linkage (Torsion Control): The central ester group (-COO-) creates a rotational degree of freedom.[1] Unlike amides, which are often planar, phenyl esters typically adopt a twisted conformation (torsion angle

-

Electronic Polarization: The molecule is a "push-pull" system (though weak).[1] The nitro group (-NO

) is a strong electron-withdrawing group (EWG), depleting electron density from the benzoate ring.[1] The phenoxy ring acts as a weak donor.[1] This creates a significant molecular dipole moment, which is the primary driver for long-range lattice organization.[1]

Table 1: Physicochemical Profile & Structural Drivers

| Feature | Parameter/Type | Supramolecular Consequence |

| Molecular Weight | 243.22 g/mol | Moderate lattice energy; amenable to sublimation.[1] |

| Electronic Character | Promotes Donor-Acceptor | |

| Key Dipole | Nitro Group (-NO | Directs head-to-tail alignment; strong electrostatic steering.[1] |

| H-Bond Donors | Aromatic C-H | Weak donors; rely on cooperative networks.[1] |

| H-Bond Acceptors | Nitro (O), Carbonyl (O), Ester (O) | Competition between NO |

Supramolecular Synthons & Interaction Landscape[1]

The crystal packing of Phenyl 4-nitrobenzoate is defined by Supramolecular Synthons —robust, recurring intermolecular interaction patterns. In the absence of strong donors (like -OH or -NH), the lattice is sustained by the "weak" but directional forces of C-H...O hydrogen bonds and

The Nitro...Hydrogen Synthon (The Anchor)

The nitro group is the dominant "tecton" (supramolecular building block). It acts as a bifurcated acceptor.[1]

-

Mechanism: The oxygen atoms of the -NO

group attract acidic aromatic protons from neighboring molecules. -

Geometry: These interactions typically form centrosymmetric dimers or infinite chains (catemers).[1]

-

Energetics: While individual C-H...O bonds are weak (2–10 kJ/mol), the cooperative effect of the nitro group (two oxygens) creates a stable "zipper" motif along the crystallographic axes.

Donor-Acceptor -Stacking

The twist in the molecule prevents perfect "pancake" stacking.[1] Instead, the lattice adopts a slipped-stack or herringbone motif.[1]

-

Electrostatics: The nitro-substituted ring is electron-poor (

-acidic).[1] The unsubstituted phenyl ring is relatively electron-rich ( -

Interaction: This electronic contrast favors an antiparallel stacking arrangement where the electron-poor ring of Molecule A overlaps with the electron-rich ring of Molecule B.[1] This maximizes electrostatic attraction and minimizes dispersion repulsion.[1]

The Ester Dipole Barrier

The carbonyl oxygen is a potential acceptor, but it is often sterically shielded by the twist of the phenyl ring. Consequently, the Nitro group often outcompetes the Carbonyl for incoming C-H donors, a phenomenon known as "synthon interference."

Visualization of Supramolecular Logic

The following diagram maps the logical flow from molecular features to the final crystal architecture.

Caption: Causal map linking molecular moieties (Nitro, Ester, Phenyl) to specific supramolecular forces driving crystal packing.

Experimental Protocols

Synthesis: The Schotten-Baumann Protocol

For high-purity supramolecular studies, the ester must be free of acid/phenol impurities which can disrupt the H-bond network.

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)[1]

-

Phenol (1.0 eq)[1]

-

Sodium Hydroxide (10% aq.[1] solution, 2.0 eq) or Pyridine (solvent/base)

-

Dichloromethane (DCM) for extraction.[1]

Workflow:

-

Dissolution: Dissolve phenol in 10% NaOH (aqueous Schotten-Baumann) or Pyridine (anhydrous variant).[1]

-

Addition: Add 4-nitrobenzoyl chloride dropwise at 0°C to control the exotherm.

-

Agitation: Stir vigorously for 2 hours at room temperature. The ester will precipitate (if aqueous) or remain in solution (if pyridine).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1).

Crystallization for Polymorph Screening

To access different supramolecular arrangements (polymorphs), vary the kinetic vs. thermodynamic control.

| Method | Solvent System | Rate | Target Outcome |

| Slow Evaporation | Acetone or Ethyl Acetate | Slow (days) | Thermodynamic form (Large single crystals).[1] |

| Anti-solvent | Dissolve in THF -> Add Hexane | Fast (mins) | Kinetic form (Microcrystalline powder).[1] |

| Vapor Diffusion | Solution: DCM / Anti-solvent: Pentane | Medium | High-quality crystals for X-ray diffraction.[1] |

Synthesis & Crystallization Workflow Diagram

Caption: Step-by-step workflow from raw reagents to characterizable crystalline material.

References

-

Biosynth. (n.d.).[1] Phenyl 4-nitrobenzoate Product Profile. Retrieved from [1]

-

Gowda, B. T., et al. (2009).[1][2] Phenyl 4-methylbenzoate.[1][2] Acta Crystallographica Section E. Retrieved from

-

Thakur, T. S., & Singh, A. (2012).[1] Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. Semantic Scholar. Retrieved from [1]

-

PubChem. (2025).[1] 4-Nitrophenyl 4-nitrobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

RSC Publishing. (2012).[1] The role of 4-nitrobenzoic acid polymorphs in the crystallization process. CrystEngComm. Retrieved from [1]

Sources

Methodological & Application

Application Note: Process Optimization for the Direct Acid-Catalyzed Synthesis of Phenyl 4-Nitrobenzoate

Executive Summary & Scientific Context

The synthesis of Phenyl 4-nitrobenzoate (CAS 1429-05-6) via direct acid-catalyzed esterification (Fischer esterification) presents a significant thermodynamic and kinetic challenge compared to standard alkyl esterifications.

While Fischer esterification is the textbook method for primary alcohols (e.g., methanol, ethanol), it is generally inefficient for phenols . Phenols are poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring. Furthermore, the equilibrium constant for the reaction between a carboxylic acid and a phenol is typically near unity or unfavorable, unlike the favorable equilibrium seen with aliphatic alcohols.

Critical Note on Methodology: To successfully drive this reaction using acid catalysis, one cannot simply reflux the reagents in the alcohol (phenol) as is done with methanol. Instead, the protocol must utilize azeotropic distillation (Dean-Stark conditions) with a non-polar solvent (Toluene or Xylene) and a strong acid catalyst (p-Toluenesulfonic acid) to continuously remove water and shift the equilibrium (Le Chatelier’s Principle).

This guide details the optimized protocol for the Direct Acid-Catalyzed Condensation of 4-nitrobenzoic acid and phenol, while highlighting the mechanistic barriers that distinguish this from standard Fischer esterifications.

Mechanistic Pathway

The reaction follows the standard PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), but the rate-determining step (nucleophilic attack) is significantly slower than with alkyl alcohols.

Reaction Scheme

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical role of water removal.

Figure 1: Mechanistic pathway highlighting the necessity of water removal to prevent the reverse reaction.

Experimental Protocol: Azeotropic Esterification